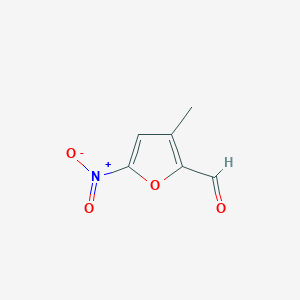

3-Methyl-5-nitrofuran-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

3-methyl-5-nitrofuran-2-carbaldehyde |

InChI |

InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |

InChI Key |

OKKYAAHCUOEEQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Nitrofuran 2 Carbaldehyde and Analogous Nitrofuran Carbaldehydes

De Novo Synthesis of the Furan (B31954) Ring System with Directed Functionalization

De novo synthesis offers a direct route to polysubstituted furans by constructing the heterocyclic ring from acyclic precursors. This approach can be advantageous for creating specific substitution patterns that are difficult to achieve through direct functionalization.

Several classical methods are employed for furan synthesis:

Paal-Knorr Synthesis: This is a widely used method involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. By selecting an appropriately substituted 1,4-dicarbonyl precursor, one can control the placement of groups on the resulting furan ring. pharmaguideline.com

Fiest-Benary Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com It provides access to furans bearing ester or acyl groups.

Modern Variations: More recent methods have expanded the scope of furan synthesis. For instance, polysubstituted furans can be generated from the reaction of propargyl alcohols with terminal alkynes under specific catalytic conditions. organic-chemistry.org Another approach involves the rearrangement of vinyloxiranes, formed from the reaction of α,β-unsaturated ketones with sulfonium ylides, to yield a variety of substituted furans. organic-chemistry.org

While powerful, these de novo methods are often more suitable for producing the core furan scaffold, which is then further modified through functionalization reactions to introduce the required nitro and carbaldehyde groups.

Functionalization of Pre-formed Furan Scaffolds

A more common and often more practical approach to synthesizing 3-Methyl-5-nitrofuran-2-carbaldehyde involves the stepwise functionalization of a simpler, commercially available furan derivative, such as 3-methylfuran. This strategy relies on the regioselective introduction of the formyl, nitro, and methyl groups onto the furan ring.

The introduction of a formyl (-CHO) group onto an activated aromatic ring is a fundamental transformation in organic synthesis. For electron-rich heterocycles like furan, the Vilsmeier-Haack reaction is the premier method for formylation. organic-chemistry.org

The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion. This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic systems and less prone to side reactions compared to other formylation methods. chemistrysteps.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the furan ring, followed by hydrolysis of the resulting iminium salt during workup to yield the final aldehyde. wikipedia.org Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these sites is more resonance-stabilized than the intermediate from attack at C3 or C4. chemicalbook.compearson.com For a substrate like 3-methylfuran, formylation is expected to occur at the C2 position. Furan itself can be formylated to produce furan-2-carbaldehyde in near-quantitative yield using DMF and POCl₃. researchgate.netquimicaorganica.org

| Substrate | Reagents | Product | Yield | Reference(s) |

| Furan | DMF, POCl₃ | Furan-2-carbaldehyde | ~ quantitative | researchgate.net |

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | 83% | researchgate.net |

| N,N-Dimethylaniline | N-methylformanilide, POCl₃ | 4-N,N-Dimethylaminobenzaldehyde | - | researchgate.net |

| 2-Phenylfuran | Vilsmeier-Haack Reagent | 5-Phenyl-2-furaldehyde | 60% | researchgate.net |

The nitration of the furan ring is a notoriously challenging reaction. The furan nucleus is sensitive to the strong acids and harsh conditions typical of standard nitrating mixtures (e.g., HNO₃/H₂SO₄), which often leads to ring opening, polymerization, and low yields of the desired product. nih.govresearchgate.netresearchgate.net

To overcome these challenges, milder nitrating agents are required. The most effective and commonly used reagent for the nitration of sensitive substrates like furan is acetyl nitrate (B79036) (CH₃COONO₂). pharmaguideline.com This reagent is typically prepared in situ at low temperatures by reacting nitric acid with acetic anhydride. Furan can be nitrated with acetyl nitrate to form 2-nitrofuran. pharmaguideline.comnumberanalytics.com For a substrate such as 3-methylfuran-2-carbaldehyde (B1594671), the electron-withdrawing nature of the aldehyde group at C2 and the electron-donating nature of the methyl group at C3 direct the incoming electrophilic nitro group to the C5 position.

The synthesis of 5-nitrofurfural, a key intermediate for many nitrofuran pharmaceuticals, relies on the nitration of furfural (B47365). nih.govnih.gov The fragile nature of furfural necessitates the use of acetyl nitrate to achieve reasonable yields. nih.govnih.gov

| Substrate | Nitrating Agent | Conditions | Product | Yield | Reference(s) |

| Furfural | Acetyl Nitrate | Low Temperature | 5-Nitrofurfural | - | nih.govresearchgate.net |

| Furan | Acetyl Nitrate | Low Temperature | 2-Nitrofuran | - | pharmaguideline.comnumberanalytics.com |

| Furfural | Acetyl Nitrate (in flow) | 15 °C, 120 s | 5-Nitrofurfural | 67% | thieme-connect.com |

Introducing alkyl groups onto a furan ring can also be challenging. Traditional Friedel-Crafts alkylation reactions are generally not effective for furan due to its acid-sensitive nature, which leads to polymerization. pharmaguideline.com

Modern cross-coupling methods have provided more effective and regioselective solutions. A palladium-catalyzed direct C-H alkylation of furans using alkyl iodides has been developed, achieving moderate to good yields under practical reaction conditions. rsc.org This protocol is tolerant of a wide range of functional groups, including esters and aldehydes, making it potentially applicable for the methylation of a pre-formed 5-nitrofuran-2-carbaldehyde. rsc.org The presence of an electron-withdrawing group on the furan ring was found to be beneficial for the reaction. rsc.org

| Furan Substrate | Alkylating Agent | Catalyst System | Product | Yield | Reference(s) |

| Furan-2-carboxylate | i-PrI | Pd(OAc)₂, P(o-tol)₃ | 2-i-Pr-furan-5-carboxylate | 75% | rsc.org |

| Furan-2-carbaldehyde | i-PrI | Pd(OAc)₂, P(o-tol)₃ | 5-i-Pr-furan-2-carbaldehyde | 65% | rsc.org |

| Benzofuran | i-PrI | Pd(OAc)₂, P(o-tol)₃ | 2-i-Pr-benzofuran | 86% | rsc.org |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Recent advances in chemical engineering and process chemistry have led to the development of novel techniques that offer significant advantages in terms of safety, efficiency, and sustainability for the synthesis of nitrofuran compounds.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. The synthesis of 5-nitrofurfural is a prime example where flow chemistry provides a transformative solution. nih.govresearchgate.netresearchgate.net

The primary challenge in the batch synthesis of 5-nitrofurfural is the use of acetyl nitrate, which is unstable and potentially explosive. nih.govresearchgate.net Continuous flow platforms address this by enabling the in situ generation of acetyl nitrate, which is then immediately consumed in the subsequent reaction stream. thieme-connect.comchemistryviews.org This approach avoids the need to isolate and handle large quantities of the hazardous reagent, dramatically improving the safety profile of the process. chemistryviews.org

Researchers have developed robust and automated continuous flow systems for the nitration of furfural. nih.govnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility and significantly improved yields. nih.govchemistryviews.org Using such a platform, key nitrofuran intermediates can be synthesized in minutes with excellent isolated yields. nih.govresearchgate.net For example, 5-nitrofurfural has been produced with a 67% yield and a productivity of 168 grams per day in a continuous flow setup. thieme-connect.com This technology represents a major advancement for the safe, rapid, and efficient manufacturing of nitrofuran-based pharmaceuticals. chemistryviews.org

Mechanochemical Synthesis in Nitrofuran Chemistry

Mechanochemistry, a solvent-free method that utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry. This technique often leads to higher yields, shorter reaction times, and reduced waste compared to conventional solvent-based methods.

While specific research on the mechanochemical synthesis of this compound is not extensively documented, the successful application of this method to other nitrofuran derivatives, such as nitrofurantoin, provides a strong precedent. A study on the mechanochemical preparation of nitrofurantoin and its derivatives demonstrated an eco-compatible, base- and waste-free process. rsc.org This synthesis was achieved with high yields of the pure compounds without the need for post-reaction work-up, highlighting the efficiency and environmental benefits of this approach. rsc.org The by-products, water and gaseous HCl, did not interfere with the stability of the hydrazone products formed. rsc.org This success suggests the potential applicability of mechanochemistry for the synthesis of this compound and other nitrofuran aldehydes, offering a promising avenue for future research.

Table 1: Mechanochemical Synthesis of a Related Nitrofuran Derivative

| Product | Starting Materials | Milling Device | Reaction Time | Yield | Reference |

| Nitrofurantoin | 1-Aminohydantoin, 5-Nitro-2-furaldehyde diacetate | Various milling devices | Not specified | High | rsc.org |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method has been widely adopted in organic synthesis for its ability to enhance reaction rates, improve yields, and enable reactions to proceed under milder conditions. mdpi.comrsc.org

The application of ultrasound has been particularly beneficial in the synthesis of various heterocyclic compounds, which form the core structure of many nitrofuran derivatives. mdpi.comrsc.orgnih.gov For instance, ultrasound irradiation has been successfully employed in the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazoles in water, achieving high yields in significantly reduced reaction times. mdpi.com Another study reported the efficient, catalyst-free, multi-component synthesis of dihydroquinolines in an aqueous medium under ultrasound irradiation at 60 °C, resulting in excellent yields. mdpi.com

While direct reports on the ultrasound-assisted synthesis of this compound are limited, the derivatization of nitrofuran metabolites, which are structurally related, has been significantly improved using this technique. acs.orgresearchgate.net Thermostatic ultrasound-assisted derivatization has been shown to reduce reaction times from several hours to a few minutes. acs.org This acceleration is attributed to the increased number of effective collisions between reactants due to the ultrasonic energy. acs.org

Furthermore, the synthesis of other heterocyclic systems, such as 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, has been successfully achieved using ultrasound irradiation in aqueous media, demonstrating shorter reaction times and high isolated yields. orgchemres.org These findings strongly support the potential of ultrasound-assisted protocols for the efficient and green synthesis of this compound and its analogs.

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield | Reference |

| Dihydropyrano[2,3-c]pyrazoles | Hydrazine, Ethyl acetoacetate, 4-Methylbenzaldehyde, Malononitrile | None / Water | 35 min (at 50 °C) | 92% | nih.gov |

| Dihydroquinolines | Malononitrile, 2-Naphthol/Resorcinol, Aldehydes, Ammonium acetate | None / Water | Not specified | 90-97% | mdpi.com |

| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Hydroxylamine (B1172632) hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Imidazole / Water | Not specified | High | orgchemres.org |

Chemical Reactivity and Transformations of 3 Methyl 5 Nitrofuran 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3-Methyl-5-nitrofuran-2-carbaldehyde is the most reactive site for many chemical transformations. It readily participates in oxidation, reduction, and condensation reactions.

The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) group. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For furan-based aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (5-HMF), this oxidation is a key step in producing value-added chemicals such as furoic acids. researchgate.net The oxidation of the aldehyde group to a carboxylic acid, without affecting other functional groups like a hydroxymethyl group, yields important monomers for biorenewable polymers. researchgate.net This suggests that this compound can be selectively oxidized to 3-Methyl-5-nitrofuran-2-carboxylic acid. The reaction typically proceeds under mild conditions to preserve the sensitive furan (B31954) ring and nitro group.

Table 1: Oxidative Transformation of this compound

| Reactant | Reagents/Conditions | Product |

|---|

The aldehyde moiety is readily reduced to a primary alcohol (-CH₂OH). This is a fundamental transformation in organic synthesis. For instance, the reduction of the related compound 5-methylfurfural yields 5-methylfurfuryl alcohol. wikipedia.org Similarly, this compound can be converted to (3-Methyl-5-nitrofuran-2-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Care must be taken to select a reagent that does not also reduce the nitro group.

Table 2: Reductive Transformation of this compound

| Reactant | Reagents/Conditions | Product |

|---|

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation reactions. These reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule.

Aldehydes react with primary amines to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.com This condensation reaction is a classic method for imine synthesis. masterorganicchemistry.com Similarly, the reaction of an aldehyde with hydrazine (H₂NNH₂) or its derivatives produces hydrazones. youtube.com These reactions are typically acid-catalyzed. masterorganicchemistry.com Hydrazones are generally more stable towards hydrolysis than typical imines. youtube.comresearchgate.netthebrpi.org The reaction of this compound with a primary amine (R-NH₂) or a hydrazine (R-NHNH₂) would yield the corresponding N-substituted imine or hydrazone, respectively.

Table 3: Formation of Imines and Hydrazones

| Reactants | Reagents/Conditions | Product Class |

|---|---|---|

| This compound, Primary Amine (R-NH₂) | Acid Catalyst | Imine (Schiff Base) |

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol condensation that produces α,β-unsaturated ketones, commonly known as chalcones. sci-hub.st As this compound is an aromatic aldehyde with no α-hydrogens, it is an ideal substrate for this reaction. It can react with an enolizable ketone (like acetophenone or cyclohexanone) in the presence of a base (such as sodium hydroxide) or an acid catalyst to form a chalcone-like compound. wikipedia.orgmdpi.com The presence of a nitro group on an aromatic aldehyde can decrease the electron density on the ring, which in turn reduces the positive charge on the carbonyl carbon and can decrease reactivity towards nucleophilic addition in some contexts. jocpr.com

Table 4: Claisen-Schmidt Condensation

| Reactants | Reagents/Conditions | Product Class |

|---|

Thiosemicarbazides react with aldehydes and ketones to form thiosemicarbazones. This is a condensation reaction where the nucleophilic primary amino group of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net The reaction is often carried out in the presence of a catalytic amount of acid. researchgate.net The resulting thiosemicarbazones are heterocyclic compounds that have been extensively studied. The reaction of this compound with thiosemicarbazide would proceed via the established mechanism to yield 2-((3-methyl-5-nitrofuran-2-yl)methylene)hydrazine-1-carbothioamide.

Table 5: Reaction with Thiosemicarbazide

| Reactants | Reagents/Conditions | Product |

|---|

Condensation Reactions with Nucleophiles

Reactions Involving the Nitro Group

The nitro group is a versatile functional group, primarily serving as a powerful electron-withdrawing entity and as a precursor to other nitrogen-containing functionalities, most notably amines.

Conversion of the Nitro Group to Carbonyls (Nef Reaction and Variants)

The Nef reaction is a well-established method for converting a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgorganic-chemistry.org The reaction proceeds by forming a nitronate salt via deprotonation of the α-carbon, followed by acid hydrolysis. wikipedia.org

However, the classical Nef reaction is not applicable to aromatic nitro compounds such as this compound. The mechanism requires a proton on the carbon atom adjacent (the α-carbon) to the nitro group, which can be removed to form the nitronate anion. wikipedia.org In this compound, the nitro group is attached directly to the aromatic furan ring, which lacks an α-proton. Therefore, the requisite nitronate salt cannot be formed, and the compound cannot undergo the Nef reaction or its variants.

Transformations of the Furan Ring System

The furan ring in this compound is substituted with two potent electron-withdrawing groups (nitro and aldehyde) and one electron-donating group (methyl). This substitution pattern profoundly influences its reactivity.

Electrophilic Aromatic Substitutions on the Furan Core

The furan ring is inherently an electron-rich aromatic system, typically reactive towards electrophilic aromatic substitution. However, the reactivity of the furan core in this compound is significantly diminished. The C5-nitro and C2-aldehyde groups are strongly deactivating, withdrawing electron density from the ring and making it less nucleophilic. The C3-methyl group is an activating, ortho-para directing group.

The only available position for substitution is C4. The directing effects on this position are conflicting:

The -CHO group (at C2) deactivates the ring and would direct an incoming electrophile to the C4 position (meta).

The -NO₂ group (at C5) is strongly deactivating and would also direct to the C4 position (meta).

The -CH₃ group (at C3) is activating and directs to the C2 and C4 positions (ortho and para, respectively).

While all groups direct to the C4 position, the powerful deactivating influence of the nitro and aldehyde groups is expected to make the ring highly resistant to further electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts would likely require harsh conditions and may result in low yields or decomposition.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.org These reactions typically couple an organoboron compound with an organic halide or triflate. libretexts.org

This compound itself cannot directly participate as a substrate in a Suzuki-Miyaura reaction because it lacks the necessary leaving group (e.g., Br, I, OTf) on the aromatic ring. To engage in such a coupling, a halogenated precursor, such as 4-bromo-3-methyl-5-nitrofuran-2-carbaldehyde , would be required.

Assuming the availability of such a precursor, a Suzuki-Miyaura reaction could be employed to introduce an aryl or vinyl group at the C4 position. The reaction would proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org This strategy has been successfully applied to synthesize various substituted furans and other heterocycles. nih.govresearchgate.netmdpi.com

Table 2: Components of a Hypothetical Suzuki-Miyaura Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromo-3-methyl-5-nitrofuran-2-carbaldehyde | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ | Activates the organoboron reagent |

Ring Rearrangement and Cleavage Reactions

The presence of a strong electron-withdrawing nitro group at the C5 position renders the furan ring susceptible to nucleophilic attack and potential ring cleavage, particularly under basic conditions. Studies on the closely related 5-nitro-2-furaldehyde have shown that it undergoes an irreversible redox ring-opening reaction in alkaline solutions. researchgate.netnih.gov The reaction proceeds through the formation of a methanediol anion, leading to the cleavage of the furan ring. nih.gov

It is highly probable that this compound would exhibit similar instability in the presence of strong bases. The electron-deficient nature of the ring, exacerbated by both the nitro and aldehyde groups, facilitates nucleophilic addition that can initiate a cascade of reactions resulting in the cleavage of the heterocyclic core.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues

Structurally Modified Furan-2-carbaldehyde Derivatives

The furan-2-carbaldehyde core is a foundational platform in synthetic chemistry, obtainable from renewable resources. mdpi.com Modifications to this core, particularly the introduction of substituents like the nitro and methyl groups found in 3-Methyl-5-nitrofuran-2-carbaldehyde, are key to developing new compounds. The synthesis of such derivatives often involves direct chemical reactions on the furan (B31954) ring or the aldehyde functional group.

One common modification is formylation, where an aldehyde group is introduced onto the furan ring. For instance, a one-step synthesis using adapted Vilsmeier conditions can produce furan-2-carbaldehyde derivatives in high yields. mdpi.com Halogenation is another important modification, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the furan ring, creating precursors for further synthetic applications. google.com

The characterization of these modified derivatives relies heavily on spectroscopic methods. 1H and 13C-NMR spectroscopy are used to determine the position and environment of protons and carbon atoms, confirming the success of the substitution. mdpi.com IR spectroscopy is crucial for identifying functional groups, with the characteristic aldehyde C-H stretch and the C=O stretch being prominent markers. mdpi.com

Interactive Table: Characterization Data for Modified Furan-2-Carbaldehyde Derivatives

| Derivative Type | Synthesis Method | Key Characterization Techniques | Representative Spectral Data |

| Deuterated Furan-2-carbaldehyde | Vilsmeier-Haack reaction with deuterated DMF | 1H-NMR, 13C-NMR, IR, Raman | IR: ν(O=C-D) bands at 2139-2080 cm⁻¹ mdpi.com |

| Halogenated Furan-2-carbaldehyde | Reaction with NBS or NCS | NMR, Column Chromatography | Isolation of colorless crystal material google.com |

Hybrid Molecules Incorporating the Nitrofuran Moiety

A significant strategy in medicinal chemistry involves the creation of hybrid molecules, where the nitrofuran scaffold is combined with other heterocyclic systems. This approach aims to generate novel compounds by integrating the structural features of different pharmacophores. The aldehyde group of this compound is an ideal reactive handle for constructing these complex molecules through condensation and cyclization reactions.

The synthesis of furan-pyrazole hybrids often begins with the condensation of a furan aldehyde with a hydrazine derivative. For example, reacting 3-Methyl-5-pyrazolone with various aromatic aldehydes produces benzylidene derivatives of pyrazoles. researchgate.netjmchemsci.com These intermediates can then react with hydrazine hydrate to form fused pyrazole ring systems. researchgate.netjmchemsci.com A more direct approach involves the condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde to create N-aryl-3-(arylamino)-5-(((5-nitrofuran-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides. ekb.eg These reactions create a direct linkage between the furan and pyrazole rings, resulting in a new molecular scaffold. ekb.eg The characterization of these hybrids is confirmed using spectroscopic methods like IR, NMR, and elemental analysis to validate the proposed structures. researchgate.netjmchemsci.com

Oxadiazole-furan conjugates are typically synthesized through a multi-step process starting from a furan derivative. The aldehyde group of a nitrofuran, such as this compound, can be oxidized to a carboxylic acid, which is then converted to its corresponding acid hydrazide by reacting with hydrazine hydrate. researchgate.net This nitrofuran acid hydrazide is a key intermediate. The 1,3,4-oxadiazole ring is then formed by cyclizing the acid hydrazide, often using dehydrating agents like phosphorus oxychloride. nih.govnih.gov Another method involves reacting the acid hydrazide with reagents like carbon disulfide to form an oxadiazole-thiol derivative. nih.gov This strategy has been successfully used to prepare various novel nitrofuran-1,3,4-oxadiazole hybrids. nih.gov The final structures are rigorously established through IR, NMR, and mass spectrometry. nih.gov

The synthesis of thiadiazole-furan derivatives follows a pathway similar to that of oxadiazoles, utilizing thiosemicarbazide as a key reagent. Furan-2-carboxylic acid, which can be obtained from the corresponding aldehyde, is reacted with thiosemicarbazide in the presence of a strong acid like sulfuric acid to yield a 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole derivative. jocpr.com This core structure can be further modified. For instance, the amino group can be reacted with various aldehydes to form Schiff bases. jocpr.com It is well-established that furan derivatives with a nitro group at the 5-position can be incorporated into 1,3,4-thiadiazole rings. nih.gov The presence of the nitrofuran moiety at the C-2 position of the thiadiazole ring is a common structural feature in these synthesized compounds. hilarispublisher.com The structures of these thiadiazole-furan derivatives are confirmed by spectral data. jocpr.com

The incorporation of the nitrofuran moiety into spirocyclic systems represents a move towards creating three-dimensional molecular architectures, a concept gaining traction in drug design. nih.gov These complex structures are considered privileged scaffolds for developing new chemical agents. nih.gov The synthesis of spirocyclic systems containing a nitrofuran "warhead" has been reported, leading to novel scaffolds such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines]. nih.gov In these molecules, the nitrofuran component is strategically positioned within the larger spirocyclic framework. The design and synthesis of such compounds are challenging, and their characterization requires advanced analytical techniques to confirm the intricate three-dimensional structure.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. researchgate.netnih.govjocpr.com this compound is an ideal aldehyde component for this reaction. It can be condensed with various substituted acetophenones to produce a series of nitrofuran-containing chalcones. researchgate.net For example, the reaction of 1-(4-((5-nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone with aromatic aldehydes yields chalcone derivatives in high percentages (86-96%). asianpubs.org The synthesis is often carried out using a base like sodium hydroxide in an alcoholic medium or even under solvent-free conditions. researchgate.netmdpi.com The resulting chalcones, which feature an α,β-unsaturated carbonyl system linking the nitrofuran ring to another aromatic ring, are characterized by 1H NMR, mass spectrometry, and IR spectroscopy. researchgate.netasianpubs.org The coupling constants of the vinylic protons in the 1H NMR spectra are used to confirm the E (trans) configuration of the double bond, which is the more thermodynamically stable isomer. mdpi.com

Interactive Table: Synthesis and Characterization of Nitrofuran Hybrids

| Hybrid Scaffold | General Synthetic Method | Key Intermediates | Characterization Methods |

| Furan-Pyrazole | Condensation of nitrofuran aldehyde with hydrazine derivatives ekb.eg | Benzylidene derivatives of pyrazoles researchgate.netjmchemsci.com | IR, NMR, Elemental Analysis researchgate.net |

| Oxadiazole-Furan | Cyclization of nitrofuran acid hydrazide nih.gov | Nitrofuran acid hydrazide researchgate.net | IR, NMR, Mass Spectrometry nih.gov |

| Thiadiazole-Furan | Reaction of furan derivative with thiosemicarbazide jocpr.com | 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole jocpr.com | Spectral Data Analysis jocpr.com |

| Spirocyclic Nitrofuran | Multi-step synthesis to form spiro-fused rings nih.gov | Varies depending on target spirocycle | Advanced Spectroscopic Techniques |

| Chalcone-Nitrofuran | Claisen-Schmidt condensation of nitrofuran aldehyde with a ketone researchgate.netnih.gov | α,β-unsaturated ketone | 1H NMR, IR, Mass Spectrometry asianpubs.org |

Isotope-Labeled Derivatives for Mechanistic Elucidation (e.g., Deuterated Furan-2-carbaldehyde)

The use of isotope-labeled compounds is a powerful tool in organic chemistry for elucidating reaction mechanisms. proquest.com By replacing an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (²H or D), chemists can trace the path of atoms through a reaction and probe the nature of bond-breaking and bond-forming steps. proquest.comwikipedia.org This approach is particularly valuable for understanding the intricate mechanisms of reactions involving furan derivatives like this compound. While specific studies on isotopically labeled this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through the well-studied analogue, furan-2-carbaldehyde (furfural). proquest.commdpi.comresearchgate.net

The synthesis of deuterated furan-2-carbaldehyde, specifically at the aldehyde position (furan-2-carbaldehyde-d), provides a clear example of how such labeled molecules are prepared. proquest.commdpi.com A common and efficient method is the Vilsmeier-Haack reaction, which has been adapted to introduce a deuterium atom. proquest.commdpi.com In this reaction, furan is treated with a deuterated formylating agent, such as deuterated N,N-dimethylformamide (DMF-d₇), in the presence of an activating agent like oxalyl chloride or phosphorus oxychloride. proquest.commdpi.com This one-step protocol can yield the desired deuterated product in high purity and quantitative yield. proquest.commdpi.com

The successful incorporation of deuterium can be unequivocally confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. proquest.commdpi.comresearchgate.net

Spectroscopic Characterization of Deuterated Furan-2-carbaldehyde

The introduction of a deuterium atom in place of a proton at the aldehyde position leads to distinct and predictable changes in the compound's spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled furan-2-carbaldehyde, the aldehydic proton appears as a characteristic singlet. For furan-2-carbaldehyde-d, this signal is absent, confirming a high degree of deuteration. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also shows evidence of deuteration. The carbon atom attached to the deuterium (C-D) exhibits a characteristic triplet splitting pattern due to C-D coupling, and an isotope shift is observed where the resonance of the deuterated carbon is shifted slightly upfield compared to the non-deuterated analogue. researchgate.net

²H NMR Spectroscopy: Deuterium NMR (²H NMR) provides direct evidence of the label, showing a signal at the chemical shift corresponding to the aldehyde position. proquest.com

Infrared (IR) Spectroscopy: One of the most telling signs of deuteration is observed in the IR spectrum. The C-H stretching vibration of the aldehyde group in furan-2-carbaldehyde appears in the range of 2715-2847 cm⁻¹. proquest.commdpi.com Upon replacement with deuterium, this band shifts to a significantly lower frequency (2080-2139 cm⁻¹) due to the increased mass of deuterium. proquest.commdpi.com This large isotopic shift is a hallmark of successful labeling.

Table 1: Comparison of Spectroscopic Data for Furan-2-carbaldehyde and Furan-2-carbaldehyde-d

| Spectroscopic Feature | Furan-2-carbaldehyde (Unlabeled) | Furan-2-carbaldehyde-d (Labeled) | Reference |

|---|---|---|---|

| Aldehydic ¹H NMR Signal | Present | Absent (>99%) | mdpi.com |

| ¹³C NMR Isotope Shift (Aldehyde Carbon) | N/A | ~20.6 Hz upfield shift | researchgate.net |

| Aldehydic C-H/C-D Stretch (IR, cm⁻¹) | 2847–2715 | 2139–2080 | proquest.commdpi.com |

The primary application of such isotope-labeled compounds is in kinetic isotope effect (KIE) studies. wikipedia.org The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). wikipedia.org A primary KIE (k_H/k_D > 1) is observed when the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. epfl.ch The C-D bond is stronger than the C-H bond, requiring more energy to break, which typically results in a slower reaction rate for the deuterated compound. wikipedia.org

By measuring the rates of reaction for both this compound and its deuterated analogue (e.g., this compound-d), researchers could determine if the cleavage of the aldehydic C-H bond is involved in the slowest step of a particular transformation. This information is crucial for distinguishing between proposed reaction mechanisms. For instance, in studies of nitroalkane deprotonation, large KIE values have been instrumental in understanding the proton transfer process. researchgate.net Similarly, for nitrofurans, whose biological activity and genotoxicity are linked to metabolic reduction and potential ring-opening mechanisms, KIE studies could clarify the initial steps of these pathways. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the carbon framework and proton environments can be assembled for this compound.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the furan ring proton, and the methyl group protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. Its signal is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. For comparison, the aldehyde proton in the related compound 3-nitrobenzaldehyde appears at δ 10.14 ppm. matrix-fine-chemicals.com

Furan Ring Proton (H-4): The furan ring has a single proton at the C-4 position. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing nitro group at the 5-position and the methyl group at the 3-position.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-3 position are chemically equivalent and will give rise to a sharp singlet. This signal is expected in the upfield region of the spectrum, characteristic of methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is significantly deshielded and will appear at a very low field, typically in the range of δ 180-200 ppm. matrix-fine-chemicals.com For instance, the aldehyde carbon in 3-nitrobenzaldehyde is observed at δ 189.9 ppm. matrix-fine-chemicals.com

Furan Ring Carbons (C-2, C-3, C-4, C-5): The four carbon atoms of the furan ring will have distinct chemical shifts. The carbon bearing the aldehyde group (C-2) and the carbon with the nitro group (C-5) will be the most deshielded among the ring carbons due to the electron-withdrawing nature of these substituents. The carbon attached to the methyl group (C-3) and the carbon with the single proton (C-4) will have their own characteristic shifts. In furan-2-carbaldehyde, the ring carbons appear at δ 152.9 (C-2), 121.1 (C-3), 112.6 (C-4), and 148.1 (C-5) ppm. mdpi.com The presence of the methyl and nitro groups in the target molecule will alter these values.

Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the upfield region of the spectrum, typically below δ 30 ppm.

| Atom | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| H-aldehyde | -CHO | 9.5 - 10.5 | - | Singlet |

| H-4 | Furan Ring | - | - | Singlet |

| -CH₃ | Methyl | 2.0 - 2.5 | - | Singlet |

| C-aldehyde | -CHO | - | 180 - 200 | - |

| C-2 | Furan Ring | - | - | - |

| C-3 | Furan Ring | - | - | - |

| C-4 | Furan Ring | - | - | - |

| C-5 | Furan Ring | - | - | - |

| C-methyl | -CH₃ | - | 15 - 30 | - |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, as all the proton signals are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the C-4 and the methyl group by correlating them with their attached protons.

Deuterium NMR (²H NMR) for Labeled Compounds

Deuterium (²H) NMR is a specialized technique used for analyzing compounds that have been isotopically labeled with deuterium. While there is no specific ²H NMR data for this compound, studies on related compounds like furan-2-carbaldehyde-d demonstrate the utility of this method. mdpi.comorganicchemistrydata.org If the aldehyde proton of this compound were to be replaced with a deuterium atom, ²H NMR could be used to confirm the position and extent of deuteration. organicchemistrydata.org In the study of furan-2-carbaldehyde-d, the deuterium signal for the aldehyde was observed, confirming the success of the labeling reaction. mdpi.comorganicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. For this compound, the key expected IR absorption bands are:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1715 cm⁻¹ due to the stretching vibration of the carbonyl group. Conjugation with the furan ring may lower this frequency slightly.

C-H Stretch (Aldehyde): The C-H stretching of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

NO₂ Stretches (Nitro Group): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C and C-O Stretches (Furan Ring): The stretching vibrations of the furan ring will appear in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

C-H Bends: In-plane and out-of-plane bending vibrations for the furan C-H and methyl C-H bonds will be present in the fingerprint region below 1500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

Symmetric Vibrations: Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The symmetric stretch of the nitro group is a good example.

C=C and C=O Bonds: The double bonds of the furan ring and the carbonyl group are expected to produce strong Raman signals. In a study of furan-2-carbaldehyde, characteristic C=O-H bands were observed at 3125, 2855, and 2719 cm⁻¹. organicchemistrydata.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1715 | 1680 - 1715 | Strong (IR), Strong (Raman) |

| Aldehyde | C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak (IR) |

| Nitro | Asymmetric Stretch | 1500 - 1570 | - | Strong (IR) |

| Nitro | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 | Strong (IR), Strong (Raman) |

| Furan Ring | C=C and C-O Stretches | 1400 - 1600 | 1400 - 1600 | Medium to Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions associated with its conjugated system, which includes the furan ring, the nitro group, and the carbaldehyde group.

The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. For nitrofuran derivatives, the strong absorption bands are typically attributed to the π-π* transitions of the nitro-substituted furan ring. While specific experimental UV-Vis absorption data for this compound is not readily found in the reviewed literature, analysis of related compounds suggests that the introduction of substituents on the furan ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. nih.gov For instance, the UV-Vis spectrum of the related compound nitrofurantoin shows an absorption band at 380 nm, which is attributed to π-π* transitions involving the nitro-substituted furan ring. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π-π* | 300-400 | Nitrofuran conjugated system |

| n-π* | >400 | Carbonyl group, Nitro group |

Note: This table is predictive and based on the analysis of similar structures; specific experimental data is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the calculated molecular weight is 155.11 g/mol , with a monoisotopic mass of 155.02185764 Da. nih.gov

Detailed experimental fragmentation data for this compound is not available in the surveyed literature. However, the fragmentation of nitrofuran derivatives under electron impact (EI) ionization typically involves characteristic losses of the nitro group (NO2), carbon monoxide (CO), and other small fragments from the furan ring. The analysis of these fragments provides valuable information for structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In the context of analyzing nitrofuran derivatives, ESI-MS is often coupled with liquid chromatography (LC) for the detection of these compounds in various matrices. usda.govshimadzu.comfda.govshimadzu.comnih.gov While specific ESI-MS data for this compound is not documented in the available search results, this technique would be expected to produce protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+) with minimal fragmentation, allowing for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C6H5NO4), HRMS would be able to confirm its elemental formula by measuring the mass of the molecular ion with a high degree of precision. This is a critical step in the unequivocal identification of the compound. Although specific HRMS data for this compound is not present in the searched literature, it remains a standard and essential technique for its definitive characterization.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C6H5NO4 | PubChem nih.gov |

| Molecular Weight | 155.11 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 155.02185764 Da | PubChem nih.gov |

Note: The values presented are computed and not derived from experimental measurements.

X-ray Crystallography for Solid-State Structural Determination

A search of the available literature did not yield any published crystal structures for this compound. The crystallographic analysis of related nitrofuran derivatives has been reported, providing insights into the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the crystal packing. nih.gov Such an analysis for this compound would be invaluable for understanding its solid-state properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methyl-3-nitro-2-furaldehyde |

| Nitrofurantoin |

| 3-amino-2-oxazolidinone (AOZ) |

| 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |

| 2-nitrobenzaldehyde |

| Furazolidone |

| Furaltadone |

| 5-nitro-2-furaldehyde |

| 5-nitrothiophene-2-carbaldehyde |

Compound Names Mentioned in the Article

Interactive Data Table: List of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-Methyl-5-nitrofuran-2-carbaldehyde | 50549-97-8 | C₆H₅NO₄ |

| Furan (B31954) | 110-00-9 | C₄H₄O |

| Furan-2-carbaldehyde (Furfural) | 98-01-1 | C₅H₄O₂ |

| 2-Furoic acid | 88-14-2 | C₅H₄O₃ |

| Nitrofurantoin | 67-20-9 | C₈H₆N₄O₅ |

| Furazolidone | 67-45-8 | C₈H₇N₃O₅ |

| 5-Nitrofuran-2-carbaldehyde | 698-63-5 | C₅H₃NO₄ |

| 3-Methylfuran-2-carbaldehyde (B1594671) | 23998-95-0 | C₆H₆O₂ |

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bioregistry.io It is particularly valuable for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. For nitrofuran derivatives, DFT calculations, often employing the B3LYP functional, have been successfully used to analyze their structure, vibrational spectra, and electronic properties. nih.govchemscene.com

A DFT analysis of 3-Methyl-5-nitrofuran-2-carbaldehyde would focus on how the electron-withdrawing nitro group and aldehyde group, combined with the electron-donating methyl group, influence the electron density distribution across the furan (B31954) ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemscene.com

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group around the single bond connecting it to the furan ring. The furan ring itself is largely planar, but the orientation of its substituents can vary. Computational studies on the simpler 2-formylfuran show that it exists as two planar conformers: a more stable O,O-trans form and a less stable O,O-cis form.

By analogy, this compound is expected to exhibit two primary planar conformers resulting from the rotation of the aldehyde group. DFT calculations on 2-formylfuran have determined the rotational barrier between these conformers to be approximately 11 kcal/mol. The relative stability is dictated by a balance of steric hindrance and electronic effects like dipole-dipole interactions. For this compound, the presence of the adjacent methyl group may introduce steric hindrance that further destabilizes the cis conformer relative to the trans conformer. The nitro group at the 5-position is not expected to introduce additional significant rotational isomers due to the high barrier to rotation out of the ring plane.

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| O,O-trans (anti) | 180° | 0.0 (most stable) | The aldehyde oxygen is oriented away from the furan ring oxygen. This is the predicted ground state. |

| O,O-cis (syn) | 0° | ~1.0 - 3.0 | The aldehyde oxygen is oriented towards the furan ring oxygen. Likely destabilized by steric interaction with the C3-methyl group. |

| Transition State | ~90° | ~11.0 | Represents the energy barrier for rotation between the cis and trans conformers. |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that focus on static electronic structure, MD simulations provide insights into the dynamic behavior of a molecule, such as its conformational flexibility and its interactions with a surrounding environment (e.g., a solvent). nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are described by a set of parameters known as a force field (e.g., AMBER, OPLS). The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very small time steps.

For this compound, MD simulations could be used to:

Explore the conformational landscape by observing the rotation of the aldehyde group over the simulation time, confirming the relative populations of the cis and trans conformers predicted by static DFT calculations.

Analyze the solvation shell around the molecule to understand how water molecules interact with the polar nitro and aldehyde groups and the more hydrophobic furan ring and methyl group.

Study its interaction with biological macromolecules, such as enzymes or DNA, by simulating the complex and analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Prediction of Physicochemical Descriptors and Topological Indices

In silico tools can rapidly predict key physicochemical properties that are important for understanding a molecule's behavior in biological systems. These descriptors are often used in medicinal chemistry to assess a compound's potential as a drug candidate.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a lower TPSA are generally more capable of crossing lipid bilayers, such as the blood-brain barrier. The predicted TPSA for this compound is 73.35 Ų.

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogP is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often desired for drug candidates. The predicted consensus LogP for this compound is 1.48.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C6H5NO4 | Basic chemical formula. |

| Molecular Weight | 155.11 g/mol | Mass of one mole of the compound. |

| TPSA | 73.35 Ų | Predicts membrane permeability and oral bioavailability. |

| Consensus LogP | 1.48 | Indicates the lipophilicity and affects pharmacokinetic properties. |

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a key indicator of its conformational flexibility. A rotatable bond is generally defined as any single, non-ring bond that connects two non-hydrogen atoms. High conformational flexibility, indicated by a large number of rotatable bonds, can negatively impact bioavailability as the molecule must adopt a specific, energetically favorable conformation to bind to a target receptor, a process associated with an entropic penalty.

In the structure of this compound, there are two bonds that fit this definition:

The single carbon-carbon (C-C) bond connecting the furan ring to the carbaldehyde group.

The single carbon-nitrogen (C-N) bond linking the furan ring to the nitro group.

Therefore, the molecule has limited conformational flexibility, which can be an advantageous property in drug design.

| Property | Count |

|---|---|

| Rotatable Bond Count | 2 |

In Silico Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific molecular docking studies for this compound have not been detailed in available scientific literature, the methodology is widely applied to nitrofuran derivatives to explore their potential biological targets. Docking simulations can provide insights into the binding affinity and interaction patterns of a compound within the active site of an enzyme or receptor.

Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding. Induced-fit docking (IFD) is an advanced computational approach that accounts for this flexibility. In an IFD protocol, both the ligand and the receptor's active site residues are allowed to change their conformations, providing a more accurate and realistic model of the binding event. This method is particularly useful for accurately predicting the binding modes of novel ligands where the binding-site conformation is unknown.

Following a docking simulation, binding mode analysis is performed to examine the specific interactions between the ligand and the receptor. This involves identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For a molecule like this compound, analysis would focus on how the nitro and aldehyde groups, as well as the furan ring, orient themselves within a target's binding pocket to form stable interactions with amino acid residues. This analysis is fundamental to understanding the structural basis of a compound's biological activity and for guiding further structural modifications to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These in silico methods are invaluable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead candidates.

Although no specific QSAR or QSPR models have been published for this compound, studies on the broader class of nitrofuran derivatives have been conducted. For instance, QSAR models have been developed to investigate the antitubercular activity of various nitrofuran analogues. rsc.orgnih.gov Such studies typically involve calculating a range of molecular descriptors (e.g., constitutional, topological, electronic) for a series of compounds and then using statistical methods to build a regression model that relates these descriptors to their measured biological activity. rsc.org These models have shown that the presence of the nitro-substituted furan ring is often essential for activity and have identified other structural features that influence potency. rsc.orgnih.gov A similar approach could be applied to this compound to predict its potential activities based on its unique structural descriptors.

Applications As a Synthetic Synthon and Building Block in Organic Chemistry

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

While direct research on 3-Methyl-5-nitrofuran-2-carbaldehyde is limited, the broader class of 5-nitrofurans serves as a cornerstone in the development of various antimicrobial agents. The parent compound, 5-nitrofurfural, is a key intermediate in the synthesis of a range of nitrofuran pharmaceuticals. nih.govchemistryviews.orgnih.gov This suggests a strong potential for this compound to act as a valuable synthon for analogous pharmacologically active molecules.

The nitrofuran scaffold is integral to several established drugs. For instance, 5-nitrofurfural is a precursor to nifuroxazide, nifurtimox, nitrofurantoin, and nitrofural, all of which possess antimicrobial properties. nih.govchemistryviews.org The synthesis of these compounds often involves the condensation of the aldehyde group of the nitrofuran ring with various hydrazines or other nucleophiles to create the final active pharmaceutical ingredient.

Furthermore, derivatives of 5-nitro-2-furfuraldehyde have been synthesized and evaluated for their biological activities. In one study, a series of 5-nitro-2-furfurylidene derivatives were prepared and showed promising in vitro antibacterial and antifungal activities. researchgate.net This highlights the adaptability of the 5-nitrofuran-2-carbaldehyde core in generating new compounds with potential therapeutic applications. The presence of a methyl group at the 3-position in this compound could modulate the biological activity and pharmacokinetic properties of the resulting derivatives, making it an interesting candidate for further investigation in medicinal chemistry.

Precursor for Agrochemicals and Specialty Chemicals

The utility of nitrofuran derivatives extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. While specific applications of this compound in this sector are not extensively documented, the chemical reactivity of the nitrofuran ring and the aldehyde functional group makes it a plausible precursor for various specialty molecules.

For instance, derivatives of the structurally related compound 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde are being explored for the development of agrochemicals, suggesting that the nitrophenylfuran scaffold has potential in this area. smolecule.com This indicates that this compound could similarly serve as a foundational molecule for the synthesis of novel herbicides, fungicides, or insecticides. The introduction of the nitro group can enhance the biological activity of the resulting compounds, a desirable trait in the design of effective agrochemicals.

In the domain of specialty chemicals, furan-based compounds are utilized in the synthesis of polymers, resins, and other materials. mdpi.com The reactivity of the aldehyde group in this compound allows for its incorporation into larger molecular frameworks through various condensation and polymerization reactions.

Role in the Construction of Complex Heterocyclic Systems

Furan (B31954) derivatives are widely recognized as valuable building blocks for the synthesis of more complex heterocyclic systems due to the versatile reactivity of the furan ring. researchgate.net The aldehyde functionality and the electron-withdrawing nitro group in this compound provide multiple reaction sites for the construction of diverse heterocyclic scaffolds.

The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These products can then undergo further cyclization reactions to yield a wide array of five- and six-membered heterocyclic rings, including pyridines, pyrimidines, and diazepines.

A review on 5-phenyl-2-furaldehyde highlights its utility as a starting material for designing polyfunctionalized heterocyclic compounds with pharmacological interest. researchgate.net This underscores the potential of furan-2-carbaldehyde derivatives in general as synthons for complex molecular architectures. The specific substitution pattern of this compound, with the methyl and nitro groups, can influence the reactivity and regioselectivity of these cyclization reactions, offering a pathway to novel heterocyclic structures that may not be accessible from other starting materials.

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The multifunctional nature of this compound makes it a potentially attractive scaffold for such approaches.

The aldehyde group serves as a key handle for the introduction of molecular diversity. Through split-pool synthesis, a combinatorial library of compounds can be generated by reacting this compound with a collection of different building blocks, such as a diverse set of amines or hydrazines. Each reaction would lead to a unique derivative, and a large library can be constructed in a systematic and efficient manner.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

Elucidation of Enzymatic Inhibition Mechanisms

The inhibitory activity of 3-Methyl-5-nitrofuran-2-carbaldehyde against specific enzymes is a key aspect of its mechanism of action. Research into its effects on enzymes such as Arylamine N-acetyltransferase (NAT) and the MurB enzyme provides insights into its potential as a therapeutic agent.

While direct studies on this compound are limited, research on structurally related 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives has identified Arylamine N-acetyltransferase (NAT) as a significant target. nih.govmdpi.commdpi.com These studies have demonstrated that the 5-nitrofuran scaffold is a promising basis for the design of inhibitors targeting mycobacterial NAT. mdpi.com

In one study, a series of 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory potential against Mycobacterium tuberculosis. The findings revealed that these compounds were potent inhibitors of recombinant mycobacterial NAT, an enzyme crucial for the intracellular survival of the bacterium. nih.govmdpi.com The inhibition of NAT is a potential mechanism for the antitubercular activity of these compounds.

Computational docking studies with these derivatives have provided insights into the potential binding modes within the NAT active site. For instance, the known NAT inhibitor hydralazine showed a docking score of -6.423 and a dG bind score of -41.543 kcal/mol, indicating a strong interaction with the enzyme. mdpi.com This suggests that the 5-nitrofuran moiety can effectively occupy the active site of NAT, leading to its inhibition.

| Compound Class | Target Enzyme | Significance of Inhibition | Supporting Evidence |

|---|---|---|---|

| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives | Mycobacterial Arylamine N-acetyltransferase (NAT) | Inhibition of an enzyme essential for the intracellular survival of M. tuberculosis. | In vitro inhibition of recombinant mycobacterial NAT. nih.govmdpi.com |

The MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor peptidoglycan, represents another potential target for antimicrobial agents. While direct evidence of this compound inhibiting MurB is not available, the general strategy of targeting this enzyme is well-established.

The MurB enzyme catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine. This enzyme contains a flavin adenine dinucleotide (FAD) cofactor and has three domains: Domain I and II are involved in FAD binding, while Domain III interacts with the substrate. nih.gov

Computational screening of large compound libraries against the MurB enzyme from M. tuberculosis has been performed to identify potential inhibitors. nih.gov Although these studies did not specifically test this compound, they highlight the feasibility of targeting this enzyme with small molecules. The binding of inhibitors often occurs at the active site, in proximity to the FAD cofactor.

Investigation of Molecular Targets in Pathogenic Systems

The broad-spectrum antimicrobial activity of nitrofurans suggests that they interact with multiple molecular targets within pathogenic organisms. These targets include enzymes involved in crucial metabolic pathways and cellular processes.

In bacteria, the primary mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases to form highly reactive intermediates. These intermediates can then non-specifically damage a variety of cellular macromolecules, including DNA, RNA, and proteins, and interfere with processes like the citric acid cycle.

In the context of protozoan parasites, the sterol biosynthesis pathway is a well-established drug target. While specific studies on the effect of this compound on protozoan sterol biosynthesis are not available, other 5-nitroimidazole derivatives have shown activity against various protozoal pathogens. mdpi.com

| Pathogen System | Potential Molecular Target | Proposed Mechanism of Action |

|---|---|---|

| Bacteria | Bacterial Nitroreductases | Reduction of the nitro group to form reactive intermediates that damage cellular macromolecules. |

| Protozoa | Enzymes in the Sterol Biosynthesis Pathway | Inhibition of enzymes crucial for the synthesis of essential sterols like ergosterol. |

Molecular Basis of Interaction with Cellular Components

The chemical structure of this compound, featuring a nitro-substituted furan (B31954) ring and an aldehyde group, dictates its reactivity and interaction with cellular components. The electron-withdrawing nature of the nitro group makes the furan ring susceptible to nucleophilic attack, while the aldehyde group can participate in various reactions.

The primary mode of action for nitrofurans involves the enzymatic reduction of the nitro group by bacterial flavoproteins. This process generates highly reactive and toxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species can then interact with and damage a wide range of cellular macromolecules, leading to the inhibition of DNA, RNA, and protein synthesis, as well as interference with cell wall synthesis.

Structure-Mechanism Relationships at the Protein-Ligand Interface

Understanding the relationship between the structure of this compound and its mechanism of action requires an examination of its interactions at the protein-ligand interface. While a co-crystal structure of this specific compound with a target protein is not available, insights can be drawn from studies of related nitrofuran derivatives.

For instance, in the inhibition of mycobacterial NAT by 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives, the 5-nitrofuran moiety is believed to play a crucial role in binding to the enzyme's active site. mdpi.com Computational docking studies of other nitrofuran derivatives with potential target proteins, such as those from the ESKAPE pathogens, have shown that the nitrofuran group often engages in π-stacking interactions with aromatic residues or cofactors like FMN in the active site. mdpi.com

The planarity of the nitrofuran and acrylaldehyde moieties in related compounds, as revealed by crystallographic studies, facilitates these stacking interactions and the formation of hydrogen bonds, which stabilize the ligand-protein complex. The specific substitutions on the furan or an attached phenyl ring can further influence the binding affinity and selectivity of the compound for its target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-nitrofuran-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a furan-2-carbaldehyde derivative. Introduce the methyl group at the 3-position via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Nitration at the 5-position requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄ mixture) to avoid over-nitration or ring degradation. Monitor temperature (<10°C) to suppress side reactions .

- Optimization : Use TLC or HPLC to track reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~9.8 ppm, nitro group deshielding effects) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In a cool, dry place (<4°C) in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational molecular geometry predictions be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for least-squares refinement against X-ray diffraction data. Adjust thermal parameters (ADPs) to account for dynamic disorder .

- Computational Validation : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .

Q. What strategies optimize crystallization conditions for this compound to achieve high-resolution X-ray data?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., DCM/hexane, ethanol/water) via vapor diffusion. Polar solvents enhance hydrogen-bonding networks .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature reduces nucleation sites .

- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions .

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed for supramolecular assembly studies?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify recurring patterns .

- Visualization Tools : Generate ORTEP-3 diagrams to map intermolecular interactions (e.g., aldehyde O⋯H–C contacts) .

- Topological Descriptors : Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., O⋯H, C⋯C contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.